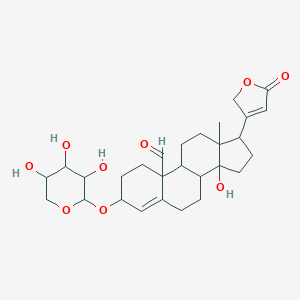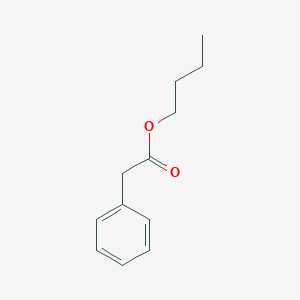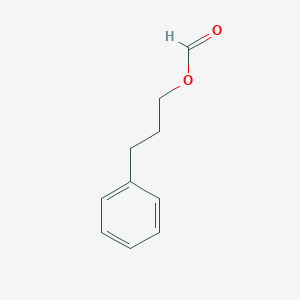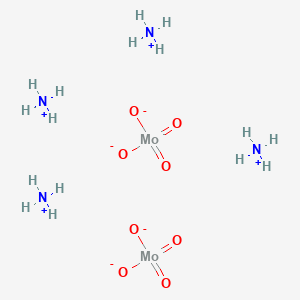
Tetraammoniumhexamolybdat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammonium hexamolybdate is an inorganic compound with the chemical formula (NH₄)₄[Mo₆O₁₉]. It is a member of the polyoxometalate family, which consists of metal-oxygen clusters. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Tetraammonium hexamolybdate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various molybdenum-based catalysts and materials. It is also employed in the study of polyoxometalate chemistry.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: Tetraammonium hexamolybdate is investigated for its potential therapeutic applications, including its use in anticancer and antimicrobial treatments.
Industry: It is used in the production of molybdenum-based pigments, corrosion inhibitors, and as a catalyst in various industrial processes.
Wirkmechanismus
Target of Action
It is known to interact with certain enzymes and proteins, such as the sensor histidine kinase cita in klebsiella pneumoniae .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function
Action Environment
Environmental factors can influence the action, efficacy, and stability of tetraammonium hexamolybdate. For instance, it is known to be hazardous to the aquatic environment . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraammonium hexamolybdate can be synthesized through the reaction of molybdenum trioxide (MoO₃) with ammonium hydroxide (NH₄OH) in an aqueous solution. The reaction typically involves dissolving molybdenum trioxide in ammonium hydroxide, followed by the addition of ammonium chloride (NH₄Cl) to precipitate the tetraammonium hexamolybdate. The reaction is carried out at room temperature, and the resulting product is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of tetraammonium hexamolybdate follows a similar synthetic route but on a larger scale. The process involves the controlled addition of ammonium hydroxide to a solution of molybdenum trioxide, followed by the addition of ammonium chloride. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product. The industrial production process ensures high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraammonium hexamolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The ammonium ions in the compound can be substituted with other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Cation exchange reactions can be carried out using various metal salts.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum oxides.
Substitution: Metal-substituted molybdenum compounds.
Vergleich Mit ähnlichen Verbindungen
Tetraammonium hexamolybdate can be compared with other similar compounds, such as:
Ammonium heptamolybdate ((NH₄)₆[Mo₇O₂₄]): This compound has a different molybdenum-oxygen cluster structure and is used in different applications.
Ammonium dimolybdate ((NH₄)₂[Mo₂O₇]): It has a simpler structure and is used in different catalytic and industrial applications.
Sodium molybdate (Na₂MoO₄): This compound is used as a source of molybdenum in various chemical and industrial processes.
Uniqueness: Tetraammonium hexamolybdate is unique due to its specific molybdenum-oxygen cluster structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
12411-64-2 |
|---|---|
Molekularformel |
H16Mo8N4O26 |
Molekulargewicht |
1255.7 g/mol |
IUPAC-Name |
tetraazanium;bis[[[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenio]oxy]-dioxomolybdenum;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/8Mo.4H3N.26O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1/p+4 |
InChI-Schlüssel |
WWQQKYMUBXDRKA-UHFFFAOYSA-R |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |
Key on ui other cas no. |
12411-64-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


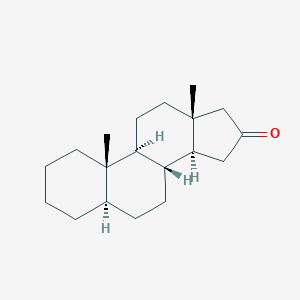
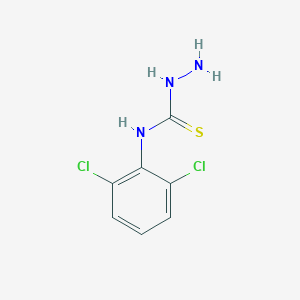
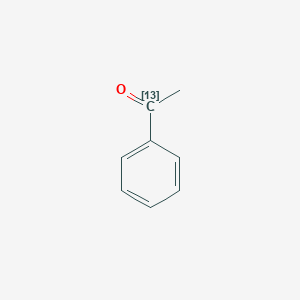
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)
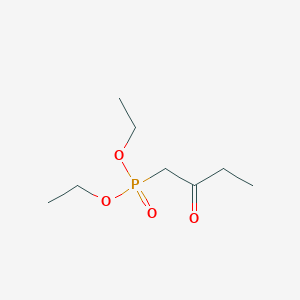
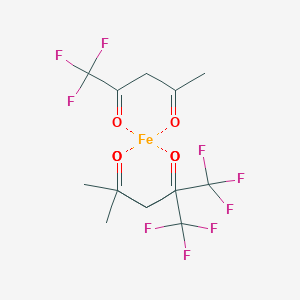
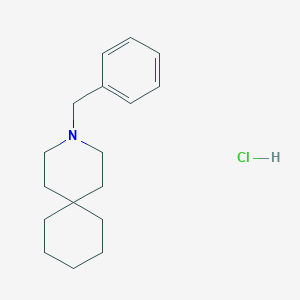
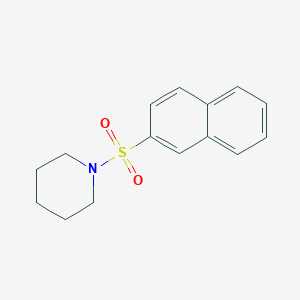
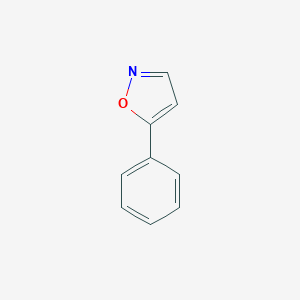
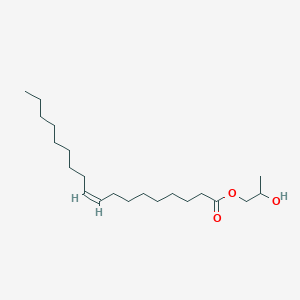
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
